molecular formula C17H17N3O2 B2631482 Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate CAS No. 878427-67-9

Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B2631482
CAS No.: 878427-67-9
M. Wt: 295.342
InChI Key: NDDFIJMZSWXDDD-UHFFFAOYSA-N
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Description

Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, pharmaceuticals, and dyes. This particular compound is characterized by the presence of an ethyl ester group, a phenylethyl substituent, and a benzotriazole core, making it a molecule of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of 1H-1,2,3-benzotriazole-5-carboxylic acid, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzotriazole is reacted with phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The benzotriazole ring can be reduced under specific conditions to yield dihydrobenzotriazole derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield phenylacetic acid, while substitution reactions can introduce functional groups like nitro or halogen atoms onto the benzotriazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenylethyl group and the benzotriazole core allows for versatile applications in various fields, distinguishing it from other related compounds .

Biological Activity

Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate is a synthetic compound belonging to the class of benzotriazole derivatives. Its unique structure combines both a benzotriazole core and a phenylethyl group, which contribute to its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry.

Target of Action
This compound acts primarily as an ester, which can undergo hydrolysis to yield alcohols and carboxylic acids. The hydrolysis process is often catalyzed by enzymes such as esterases or lipases, influencing the compound's bioavailability and efficacy in biological systems.

Mode of Action
The hydrolysis of ethyl esters leads to the formation of biologically active alcohols and acids. These metabolites can participate in various biochemical pathways, including lipid metabolism and cellular signaling processes.

Pharmacological Properties

Recent studies have explored the pharmacological potential of this compound. Notable findings include:

  • Anti-inflammatory Activity : Preliminary investigations suggest that this compound may inhibit inflammatory pathways, potentially through modulation of the NF-κB signaling pathway .
  • Neuroprotective Effects : Research indicates that it may possess neuroprotective properties, reducing oxidative stress and preventing neuronal cell death in models of neurodegeneration .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes, such as cholinesterases, which are crucial in neurodegenerative disorders like Alzheimer's disease .

Study 1: Neuroprotective Activity

In a study examining the neuroprotective effects of various benzotriazole derivatives, this compound demonstrated significant protective effects against hydrogen peroxide-induced neurotoxicity in neuronal cell lines. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability at concentrations up to 50 μM .

Study 2: Enzyme Inhibition

A series of enzyme kinetic studies revealed that this compound exhibited competitive inhibition against butyrylcholinesterase (BuChE), with an IC50 value indicative of moderate potency compared to standard inhibitors. Molecular docking studies suggested that the binding interactions were facilitated by the unique structural features of the compound .

Comparative Analysis

To better understand the biological activity of this compound relative to other compounds in its class, a comparison table has been created:

Compound NameStructureBiological ActivityIC50 (μM)Notes
This compoundStructureAnti-inflammatory, Neuroprotective~30Moderate potency against BuChE
1H-1,2,3-BenzotriazoleStructureCorrosion inhibitorN/AWidely used in industrial applications
2-PhenylethylamineStructureNeurotransmitter precursorN/AImportant for mood regulation

Properties

IUPAC Name

ethyl 1-(2-phenylethyl)benzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-22-17(21)14-8-9-16-15(12-14)18-19-20(16)11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDFIJMZSWXDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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